molecular formula C34H26F8IrN4O2P B13887958 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate

Cat. No.: B13887958
M. Wt: 897.8 g/mol
InChI Key: MVULESXQEYIVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate is a complex organometallic compound. It is primarily used in the field of organic light-emitting diodes (OLEDs) due to its unique photophysical properties. The compound consists of an iridium core coordinated with pyridine and fluorobenzene ligands, which contribute to its stability and luminescent characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate typically involves a multi-step process. The initial step often includes the preparation of the ligand, followed by the coordination of the ligand to the iridium center. The reaction conditions usually require an inert atmosphere (e.g., nitrogen or argon) and elevated temperatures to facilitate the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of iridium-ligand complexes .

Scientific Research Applications

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) exerts its effects involves the interaction of the iridium center with various molecular targets. The compound’s luminescent properties are due to the electronic transitions within the iridium-ligand complex. These transitions can be harnessed for applications such as bioimaging and photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to its specific ligand arrangement, which imparts distinct photophysical properties. This makes it particularly suitable for applications requiring high luminescence efficiency and stability .

Properties

Molecular Formula

C34H26F8IrN4O2P

Molecular Weight

897.8 g/mol

IUPAC Name

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate

InChI

InChI=1S/C12H12N2O2.2C11H7FN.F6P.Ir/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-7(2,3,4,5)6;/h3-8H,1-2H3;2*1-4,6-8H;;/q;3*-1;+3

InChI Key

MVULESXQEYIVGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.